molecular formula C28H16ClFN2O B11100221 N-[(E)-anthracen-9-ylmethylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-anthracen-9-ylmethylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11100221
M. Wt: 450.9 g/mol
InChI Key: XAOAXJNHVJJUCF-UHFFFAOYSA-N
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Description

N-[(E)-1-(9-Anthryl)methylidene]-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structural features, which include an anthryl group, a benzoxazole ring, and a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(9-anthryl)methylidene]-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amine typically involves the condensation reaction between 9-anthraldehyde and a suitable amine derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(9-anthryl)methylidene]-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce the corresponding amine.

Mechanism of Action

The mechanism of action of N-[(E)-1-(9-anthryl)methylidene]-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its fluorescent properties enable it to act as a probe, interacting with biological molecules and providing insights into cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(9-anthryl)methylidene]-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and modify its electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H16ClFN2O

Molecular Weight

450.9 g/mol

IUPAC Name

1-anthracen-9-yl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C28H16ClFN2O/c29-25-14-19(30)9-11-23(25)28-32-26-15-20(10-12-27(26)33-28)31-16-24-21-7-3-1-5-17(21)13-18-6-2-4-8-22(18)24/h1-16H

InChI Key

XAOAXJNHVJJUCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)OC(=N5)C6=C(C=C(C=C6)F)Cl

Origin of Product

United States

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